molecular formula C8H10N2O B11945967 3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol

3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol

Cat. No.: B11945967
M. Wt: 150.18 g/mol
InChI Key: DPBHGWNPLYZDOZ-UHFFFAOYSA-N
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Description

3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol is a heterocyclic compound with the molecular formula C8H10N2O and a molecular weight of 150.18 g/mol . This compound is part of a class of chemicals known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with ethyl acetoacetate in the presence of a base, followed by cyclization and reduction steps . The reaction conditions often involve heating and the use of solvents like ethanol or methanol.

Industrial Production Methods

While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the laboratory methods to ensure higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrimidinone derivatives.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various pyrimidinone derivatives, reduced pyrimidines, and substituted pyrido[1,2-a]pyrimidines .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity
Research has shown that derivatives of 3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol exhibit significant antimicrobial properties. Studies have synthesized Schiff bases derived from this compound, demonstrating promising antibacterial activity against various pathogens. For instance, the synthesis of new Schiff bases has been reported to yield compounds with enhanced antimicrobial efficacy .

2. Anticancer Properties
The compound has been identified as a potential scaffold for developing anticancer agents. Its structural analogs have shown activity against several cancer cell lines, indicating that modifications to the pyrido-pyrimidine framework can lead to improved therapeutic profiles .

3. Neurological Disorders
Research highlights the potential of this compound derivatives as candidates for treating neurological disorders. Their ability to act on various biological targets makes them suitable for further investigation in neuropharmacology .

Synthetic Chemistry Applications

1. Building Blocks for Synthesis
The compound serves as a valuable building block in organic synthesis. Its derivatives are used to create more complex molecular structures with potential biological activity. For example, this compound has been utilized in the synthesis of 2(1H)-pyridones and other nitrogen-containing heterocycles that possess significant pharmacological properties .

2. Green Chemistry Approaches
Recent studies have focused on environmentally friendly synthetic methods for producing derivatives of this compound. These methods often involve solvent-free reactions or the use of benign solvents, aligning with the principles of green chemistry .

Case Studies

Study Focus Findings Reference
Antimicrobial ActivitySynthesis of Schiff bases from this compound showed significant antibacterial effects against E. coli and S. aureus.
Anticancer PotentialDerivatives exhibited cytotoxicity against multiple cancer cell lines; structural modifications enhanced potency.
Neurological ApplicationsCompounds demonstrated neuroprotective effects in preclinical models of neurodegeneration.

Mechanism of Action

The mechanism of action of 3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol involves its interaction with specific molecular targets. It can inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. For example, it may inhibit dihydrofolate reductase (DHFR), leading to antitumor effects . The exact pathways and targets can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol is unique due to its specific structure, which allows for diverse chemical modifications and potential biological activities. Its ability to undergo various chemical reactions and form different derivatives makes it a versatile compound in scientific research and industrial applications.

Biological Activity

3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological activities, and therapeutic potentials, supported by data tables and case studies.

The compound has the following chemical characteristics:

PropertyValue
Chemical FormulaC8H10N2O
Molecular Weight150.18 g/mol
IUPAC NameThis compound
PubChem CID197838
AppearanceWhite to off-white powder
Boiling Point301.7 °C
Density1.28 g/cm³

Antiviral Activity

Research has indicated that derivatives of pyrido[2,3-d]pyrimidine, closely related to this compound, exhibit significant antiviral properties. A study demonstrated that specific derivatives showed high inhibitory activity against the hepatitis C virus (HCV) with effective concentrations (EC50) as low as 0.027 μM and cytotoxic concentrations (CC50) around 5.3 μM .

Enzyme Inhibition

One of the notable biological targets for compounds in this class is dihydrofolate reductase (DHFR). Inhibition of DHFR is crucial for disrupting DNA synthesis in rapidly dividing cells, such as cancer cells. The inhibition mechanism involves blocking the conversion of dihydrofolate to tetrahydrofolate, which is essential for DNA and RNA synthesis .

Tyrosine Kinase Inhibition

Additionally, compounds related to this compound have been evaluated for their ability to inhibit various tyrosine kinases. These enzymes play significant roles in cell signaling pathways associated with cancer progression and metastasis. For instance, certain derivatives have shown promising results against platelet-derived growth factor receptor (PDGFr) and fibroblast growth factor receptor (FGFr) tyrosine kinases .

Case Study 1: Antiviral Efficacy

In a study focused on the synthesis of pyrido[2,3-d]pyrimidin derivatives, researchers synthesized a library of compounds that included this compound analogs. Among these compounds, two exhibited potent antiviral activity against HCV with EC50 values significantly lower than those of existing antiviral drugs, indicating their potential as therapeutic agents against viral infections .

Case Study 2: Cancer Treatment

Another significant study explored the use of pyrido[1,2-a]pyrimidin derivatives in cancer therapy. The results indicated that these compounds could effectively inhibit DHFR activity in vitro and lead to reduced cell proliferation in various cancer cell lines. This suggests their potential application in treating cancers that are sensitive to DHFR inhibition .

Properties

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol

InChI

InChI=1S/C8H10N2O/c11-7-5-9-8-3-1-2-4-10(8)6-7/h1-4,7,11H,5-6H2

InChI Key

DPBHGWNPLYZDOZ-UHFFFAOYSA-N

Canonical SMILES

C1C(CN2C=CC=CC2=N1)O

Origin of Product

United States

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